2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Overview
Description
OSI-420, also known as desmethyl erlotinib hydrochloride, is an active metabolite of erlotinib. Erlotinib is a potent small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase. OSI-420 is primarily studied for its pharmacokinetic properties and its role in the metabolism of erlotinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSI-420 involves the demethylation of erlotinib. Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde. The compound is then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline, which is further treated with 3-ethynylaniline in dimethylformamide to yield erlotinib hydrochloride .
Industrial Production Methods
Industrial production of OSI-420 follows similar synthetic routes as described above, with additional purification steps to ensure high purity and yield. High-performance liquid chromatography (HPLC) is commonly used for the separation and determination of process-related impurities in bulk drugs .
Chemical Reactions Analysis
Types of Reactions
OSI-420 undergoes various chemical reactions, including:
Oxidation: OSI-420 can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Copper catalysts are used for azide-alkyne cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the CuAAc reaction with azide groups forms triazole derivatives .
Scientific Research Applications
Chemistry
OSI-420 is used as a reagent in click chemistry due to its alkyne group, which allows it to undergo azide-alkyne cycloaddition reactions .
Biology and Medicine
OSI-420 is extensively studied for its pharmacokinetic properties and its role as an active metabolite of erlotinib. It is used in research to understand the metabolism and efficacy of erlotinib in treating various cancers, including non-small cell lung cancer and primary brain tumors .
Industry
In the pharmaceutical industry, OSI-420 is used to develop and optimize analytical methods for the quantification of erlotinib and its metabolites in biological samples .
Mechanism of Action
OSI-420 exerts its effects by inhibiting the tyrosine kinase domain of the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
OSI-413: Another active metabolite of erlotinib, which is an O-demethylated isomer.
Gefitinib: A similar epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.
Afatinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Uniqueness
OSI-420 is unique due to its specific role as an active metabolite of erlotinib. It has distinct pharmacokinetic properties and contributes to the overall efficacy and safety profile of erlotinib in cancer treatment .
Properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXOWNQZVIETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596524 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-51-6 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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